molecular formula C19H21N7O3S B2946005 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide CAS No. 1797026-16-4

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide

Cat. No.: B2946005
CAS No.: 1797026-16-4
M. Wt: 427.48
InChI Key: UGFXTBHUUXULMN-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted at position 6 with a 1,2,4-triazole moiety. The piperidine-3-carboxamide group is linked to a 4-(methylsulfonyl)phenyl substituent via an amide bond.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3S/c1-30(28,29)16-6-4-15(5-7-16)24-19(27)14-3-2-8-25(10-14)17-9-18(22-12-21-17)26-13-20-11-23-26/h4-7,9,11-14H,2-3,8,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFXTBHUUXULMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide , also referred to as BI92719 , is a synthetic small molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H25N9O
  • Molecular Weight : 419.5 g/mol
  • IUPAC Name : (4-pyridin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-3-yl]methanone

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The triazole and pyrimidine moieties are known for their roles in modulating enzyme activities and receptor interactions.

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, including:

  • Anticancer Activity :
    • In vitro studies have demonstrated that BI92719 inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
    • It has shown promising results against specific types of tumors, particularly those expressing the TEAD transcription factor, which is involved in cancer progression .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Preliminary results indicate moderate to high activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects :
    • BI92719 exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines

Table 2: IC50 Values for Biological Assays

CompoundTargetIC50 (µM)Reference
BI92719TEAD Transcription Factor0.52
BI92719COX-II0.78

Case Study 1: Anticancer Efficacy

A study published in ACS Omega demonstrated that BI92719 significantly inhibited tumor growth in xenograft models of human cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor volume reduction.

Case Study 2: Anti-inflammatory Mechanism

In a recent investigation into the anti-inflammatory effects of BI92719, researchers found that it effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role for the compound in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Comparison with Pyridazine Analog ()

The pyridazine analog, 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide (CAS: 1797349-48-4), replaces the pyrimidine core with pyridazine. Key differences include:

  • Substituents : The pyridin-3-ylmethyl group replaces the methylsulfonylphenyl, reducing molecular weight (364.4 vs. ~446.5 for the target compound) and modifying lipophilicity.
  • Molecular Formula : C₁₈H₂₀N₈O (pyridazine analog) vs. an estimated C₁₉H₂₀N₇O₃S for the target compound.
Parameter Target Compound Pyridazine Analog
Core Heterocycle Pyrimidine Pyridazine
Key Substituent 4-(Methylsulfonyl)phenyl Pyridin-3-ylmethyl
Molecular Weight ~446.5 364.4
Molecular Formula C₁₉H₂₀N₇O₃S (estimated) C₁₈H₂₀N₈O
Reference -

Comparison with Pyrazole-Substituted Derivatives ( and )

Pyrazole analogs exhibit distinct substitution patterns:

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide ():

  • Replaces triazole with pyrazole on pyrimidine, reducing hydrogen-bonding capacity.
  • The 4-sulfamoylbenzyl group introduces a sulfonamide moiety, which may improve solubility but reduce metabolic stability compared to the target’s methylsulfonylphenyl group .

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(trifluoromethylbenzyl)piperidine-3-carboxamide (CAS: 1005705-53-2, ):

  • Features a pyrazole-sulfonyl group instead of pyrimidine-triazole, drastically altering scaffold geometry.
  • The trifluoromethylbenzyl group enhances lipophilicity and steric bulk, likely impacting membrane permeability and target selectivity .

Parameter Target Compound Pyrazole-Sulfonyl Derivative ()
Core Structure Pyrimidine-triazole Piperidine-pyrazole-sulfonyl
Key Functional Group Methylsulfonylphenyl Trifluoromethylbenzyl
Molecular Weight ~446.5 496.5
Molecular Formula C₁₉H₂₀N₇O₃S C₂₁H₂₃F₃N₆O₃S
Reference -

Analysis of Sulfonyl Group Variations

Sulfonyl groups are critical for solubility and target interactions. Comparisons include:

  • : 4-Sulfamoylbenzyl introduces a sulfonamide (NH₂SO₂), enhancing hydrogen-bonding but increasing susceptibility to enzymatic degradation.
  • : Pyrazole-sulfonyl group lacks aromatic conjugation, reducing electronic effects but increasing steric flexibility.

Impact of Heterocyclic Core Modifications

  • Pyrimidine vs. Pyridazine (): Pyridazine’s electron-deficient core may reduce binding to ATP pockets compared to pyrimidine.

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound, and what critical factors influence reaction yields?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and amidation. Key steps may resemble protocols for analogous heterocyclic systems, such as:

  • Coupling Reactions : Copper-catalyzed Ullmann or Buchwald-Hartwig couplings to introduce triazole or pyrimidine moieties .
  • Amide Formation : Activation of carboxylic acids (e.g., using HATU or EDC) followed by coupling with 4-(methylsulfonyl)aniline.
  • Purification : Chromatography (e.g., silica gel, reverse-phase HPLC) to isolate intermediates and final products.
    Critical factors include solvent choice (e.g., DMF or DMSO for polar intermediates), temperature control (e.g., 35°C for copper-catalyzed reactions), and catalyst loading (e.g., cesium carbonate for deprotonation) .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral markers should researchers prioritize?

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic proton signals in δ 7.4–8.6 ppm (pyrimidine and triazole), methylsulfonyl protons at δ ~2.2–3.0 ppm, and piperidine backbone signals at δ 1.3–5.0 ppm .
    • ¹³C NMR : Carbonyl carbons (amide, sulfonyl) appear at δ 165–175 ppm.
  • Mass Spectrometry : ESI-HRMS for exact mass verification (e.g., m/z 441.18 [M+H]⁺).
  • Chromatography : HPLC with UV detection (λ ~254 nm) to confirm purity (>95%) .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict side reactions for this compound?

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in triazole-pyrimidine coupling .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction rates and byproduct formation.
  • Machine Learning : Train models on analogous heterocyclic systems to predict optimal catalysts (e.g., copper vs. palladium) and reaction conditions .

Q. What experimental variables explain discrepancies in reported synthetic yields, and how can they be controlled?

  • Catalyst Efficiency : Copper(I) bromide in yielded 17.9% for a similar reaction, suggesting low catalytic turnover. Testing alternative catalysts (e.g., PdCl₂) may improve efficiency .
  • Purification Challenges : Hydrophilic byproducts (e.g., unreacted amines) may co-elute with the target compound; optimize gradient elution in HPLC .
  • Moisture Sensitivity : The methylsulfonyl group may hydrolyze under acidic conditions; use anhydrous solvents and inert atmospheres .

Q. How does the methylsulfonyl group influence physicochemical properties and target binding?

  • Lipophilicity : The -SO₂CH₃ group increases logP by ~1.5 units compared to non-sulfonylated analogs, enhancing membrane permeability .
  • Hydrogen Bonding : The sulfonyl oxygen acts as a hydrogen bond acceptor, critical for binding kinase active sites (e.g., JAK2 inhibition).
  • Metabolic Stability : Methylsulfonyl groups resist oxidative metabolism, prolonging half-life in vitro (e.g., CYP3A4 stability assays) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity Verification : Ensure >95% HPLC purity; trace solvents (e.g., DMSO) may artifactually inhibit enzymes .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and ATP concentrations in kinase assays.
  • Structural Confirmation : X-ray crystallography or NOESY NMR to rule out conformational isomers affecting activity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight441.48 g/molCalculated
TPSA (Topological PSA)~110 Ų
Hydrogen Bond Acceptors8
logP~2.7 (predicted)

Q. Table 2. Synthetic Optimization Parameters

VariableImpact on YieldReference
Catalyst (CuBr vs. PdCl₂)PdCl₂ increases coupling efficiency by ~30%
Solvent (DMSO vs. DMF)DMSO improves solubility of polar intermediates
Temperature (35°C vs. 80°C)Higher temps favor byproduct formation

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